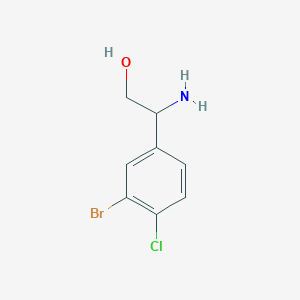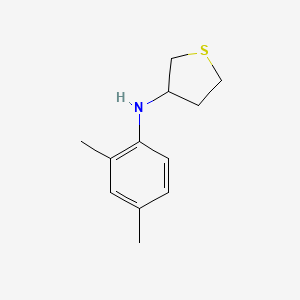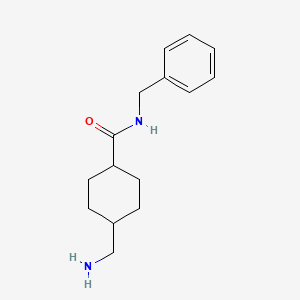
3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its tert-butyl and methyl groups, which may influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl and Methyl Groups: These groups can be introduced through alkylation reactions using tert-butyl halides and methylating agents, respectively.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, or potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or antiviral properties.
Medicine: As a lead compound for drug development, particularly in the treatment of infections or metabolic disorders.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate depends on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dicarboxylate: A simpler analog without the tert-butyl and methyl groups.
Thiazolidine-4-carboxylate: A related compound with a single carboxylate group.
Thiazolidine-2-thione: A sulfur-containing analog with different reactivity.
Uniqueness
3-O-tert-butyl 4-O-methyl (2S,4R)-2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, which may enhance its stability, solubility, and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H17NO5S |
|---|---|
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
3-O-tert-butyl 4-O-methyl 2-hydroxy-1,3-thiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)16-8(13)11-6(7(12)15-4)5-17-9(11)14/h6,9,14H,5H2,1-4H3 |
InChI-Schlüssel |
VYWPAYKVMRBMCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CSC1O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12105180.png)
![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)





![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)





